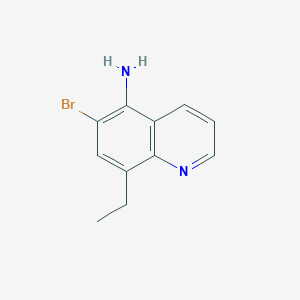

6-Bromo-8-ethylquinolin-5-amine

Description

6-Bromo-8-ethylquinolin-5-amine is a substituted quinoline derivative characterized by a bromine atom at position 6, an ethyl group at position 8, and an amine group at position 5 of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and antimalarial activities . The amine group at position 5 offers hydrogen-bonding capabilities, critical for target engagement .

Properties

IUPAC Name |

6-bromo-8-ethylquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-2-7-6-9(12)10(13)8-4-3-5-14-11(7)8/h3-6H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNKFPISIAFLBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C2=C1N=CC=C2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-ethylquinolin-5-amine typically involves the bromination of 8-ethylquinoline followed by amination. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a controlled temperature .

The subsequent amination step involves the introduction of an amine group at the 5th position. This can be achieved through nucleophilic substitution reactions using ammonia or primary amines under basic conditions. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-ethylquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetic acid or dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran.

Substitution: Thiols, amines, alkoxides; solvents like DMF or DMSO; bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: 8-Ethylquinolin-5-amine.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

6-Bromo-8-ethylquinolin-5-amine is utilized as a precursor in the synthesis of diverse organic compounds. It serves as a key intermediate in the production of heterocyclic compounds and other complex organic molecules. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a valuable asset in synthetic organic chemistry.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Example |

|---|---|---|

| Oxidation | Forms quinoline N-oxides using oxidizing agents. | Reaction with hydrogen peroxide. |

| Reduction | Reduces bromine to form corresponding amines. | Use of lithium aluminum hydride. |

| Substitution | Substitutes bromine with nucleophiles like thiols or amines. | Reaction with primary amines under basic conditions. |

Biological Research

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. Studies suggest that it may interact with various molecular targets within biological systems, possibly inhibiting enzymes or interfering with DNA synthesis.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of quinoline compounds were evaluated for their anticancer properties. It was found that modifications at the 6-position significantly enhanced selectivity against cancer cell lines while maintaining low toxicity to normal cells . This highlights the potential of this compound as a lead compound for developing new anticancer agents.

Pharmaceutical Applications

Pharmaceutical Intermediate

this compound is being investigated as a pharmaceutical intermediate in drug development. Its ability to serve as a scaffold for creating novel pharmacological agents makes it an important compound in medicinal chemistry.

Research on Kappa Opioid Receptor Antagonists

A study focused on developing selective kappa opioid receptor (KOR) antagonists identified structural features related to quinoline derivatives that enhance potency and selectivity against other opioid receptors . The findings suggest that compounds similar to this compound could lead to effective treatments for migraine and mood disorders.

Industrial Applications

Dyes and Pigments Production

In addition to its applications in research and medicine, this compound is utilized in the production of dyes and pigments. Its unique chemical properties allow it to be incorporated into various formulations for industrial use.

Mechanism of Action

The mechanism of action of 6-Bromo-8-ethylquinolin-5-amine is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to cell death. The bromine atom and the amine group are likely involved in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Bromo-8-ethylquinolin-5-amine with structurally related quinoline derivatives, emphasizing substituent positions, molecular properties, and reported applications:

Key Observations:

Substituent Effects: Bromine Position: Bromine at position 6 (as in the target compound) may confer greater steric hindrance compared to bromine at position 8 (e.g., 8-bromo-2-methylquinolin-5-amine) . Ethyl vs. Amine Position: Amines at position 5 (target compound) vs. 3 or 8 alter hydrogen-bonding networks, impacting solubility and target affinity .

Synthetic Accessibility: Analogs like 6-bromo-4-chloroquinoline () are synthesized via nucleophilic aromatic substitution, suggesting similar routes for the target compound . Ethyl groups may be introduced via alkylation or Grignard reactions, as seen in 8-(alkyl)-2-methylquinolin-5-amine derivatives .

Chlorinated analogs (e.g., 6-Bromo-5-chloro-8-methylquinolin-3-amine) show discontinued status, possibly due to toxicity or poor pharmacokinetics .

Research Findings and Data

Pharmacological Insights:

- 5-Bromo-6-quinoxalinamine (): A brimonidine impurity with documented bioactivity, underscoring the importance of bromine-amine positional isomerism in drug design .

Biological Activity

6-Bromo-8-ethylquinolin-5-amine is a significant compound in the field of medicinal chemistry, particularly noted for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula . Its structure features a bromine atom at the 6th position, an ethyl group at the 8th position, and an amine group at the 5th position on the quinoline ring. The synthesis typically involves:

- Bromination of 8-Ethylquinoline : Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride in inert solvents like dichloromethane.

- Amination : Introducing an amine group at the 5th position through nucleophilic substitution reactions with ammonia or primary amines under basic conditions, often utilizing polar aprotic solvents like DMF or DMSO.

The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interact with various molecular targets and pathways, potentially inhibiting enzymes or interfering with DNA synthesis, which can lead to cell death. The presence of the bromine atom and the amine group likely plays a crucial role in these interactions.

Anticancer Properties

Research indicates that derivatives of quinoline compounds, including this compound, exhibit potent cytotoxic activity against various cancer cell lines. Notably:

- Cytotoxicity Against Tumor Cells : Studies have shown significant cytotoxic effects against leukemia cell lines (e.g., CCRF-CEM, MOLT-4) with growth inhibition (GI) values ranging from approximately 51% to 77% across different cell types .

| Cell Line | GI Value (%) |

|---|---|

| CCRF-CEM | 57.63 |

| MOLT-4 | 61.16 |

| NCI-H522 (Lung) | 65.68 |

| CAKI-1 (Renal) | 69.81 |

| MDA-MB-231 (Breast) | 52.51 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, exhibiting notable antibacterial properties .

Case Studies and Research Findings

- Antitumor Potential : A study highlighted that novel quinoline derivatives demonstrated significant cytotoxicity against a range of tumor cells, reaffirming the potential of compounds like this compound in cancer therapy .

- Comparative Studies : Comparative analyses with similar compounds such as 8-Ethylquinoline and 6-Bromoquinoline revealed that the unique functional groups in this compound contribute to its enhanced reactivity and biological activity.

- Mechanistic Insights : Investigations into the compound's interactions at the molecular level suggest that it may stabilize certain enzyme conformations or disrupt critical cellular processes necessary for tumor growth .

Q & A

Q. What are the common synthetic routes for 6-Bromo-8-ethylquinolin-5-amine, and how can regioselectivity be controlled during bromination?

Methodological Answer: Synthesis typically involves bromination of a pre-functionalized quinoline scaffold. For example:

- Step 1: Start with 8-ethylquinolin-5-amine. Introduce bromine at the 6-position using electrophilic bromination (e.g., N-bromosuccinimide in DMF at 0–5°C) to avoid over-bromination .

- Step 2: Regioselectivity is influenced by steric and electronic factors. The ethyl group at the 8-position directs bromination to the less hindered 6-position due to steric shielding .

- Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>97% purity criteria) .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

- Analytical Techniques:

- 1H/13C NMR: Confirm substitution patterns (e.g., ethyl group at δ ~1.2–1.4 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- LC-MS: Detect impurities (e.g., dibrominated byproducts) with m/z matching the molecular ion ([M+H]+ ~265.1) .

- Melting Point: Compare observed mp (e.g., 56–58°C for analogous compounds) with literature values .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store under inert gas (N2/Ar) at 0–6°C in amber vials to prevent photodegradation .

- Avoid exposure to moisture (use desiccants) to prevent hydrolysis of the amine group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry using software (e.g., Gaussian) to evaluate electron density at the bromine site. A lower LUMO energy at C6 indicates higher susceptibility to Suzuki-Miyaura coupling .

- Validation: Compare predicted reaction outcomes (e.g., coupling with aryl boronic acids) with experimental yields (e.g., 70–85% under Pd catalysis) .

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

Q. What strategies mitigate decomposition during catalytic applications (e.g., ligand-metal complexes)?

Methodological Answer:

- Stabilization Techniques:

- Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C) and track degradation via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.